An In-Depth Technical Guide to 1-Palmitoyl-3-stearoyl-rac-glycerol: Structure, Properties, and Applications
An In-Depth Technical Guide to 1-Palmitoyl-3-stearoyl-rac-glycerol: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1-Palmitoyl-3-stearoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in various scientific and industrial fields, including pharmaceuticals and drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its metabolic fate, biocompatibility, and applications in advanced drug delivery systems, offering a comparative perspective with a structurally related triacylglycerol to highlight the unique attributes of diacylglycerols.
Introduction to 1-Palmitoyl-3-stearoyl-rac-glycerol: A Molecule of Interest
1-Palmitoyl-3-stearoyl-rac-glycerol is a 1,3-diacylglycerol composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and stearic acid at the sn-3 position[1]. As a diacylglycerol, it is a key intermediate in various metabolic pathways and has garnered attention for its unique physiological effects compared to triacylglycerols (TAGs), the primary components of dietary fats. Its amphiphilic nature, arising from the presence of both hydrophobic fatty acid chains and a free hydroxyl group on the glycerol backbone, imparts emulsifying and stabilizing properties, making it a valuable excipient in pharmaceutical formulations[1]. This guide will provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this molecule in their work.
Molecular Structure and Chemical Identity
The fundamental structure of 1-Palmitoyl-3-stearoyl-rac-glycerol is defined by its constituent fatty acids and their positions on the glycerol moiety.
Chemical Name: 1-Palmitoyl-3-stearoyl-rac-glycerol
Synonyms: 1-Palmitin-3-Stearin, DG(16:0/0:0/18:0)
Molecular Formula: C₃₇H₇₂O₅
Molecular Weight: 597.0 g/mol
The "rac" in its name indicates that it is a racemic mixture of the two enantiomers, (R)- and (S)-1-palmitoyl-3-stearoyl-glycerol.
Physicochemical Properties: A Foundation for Formulation
The physical and chemical properties of 1-Palmitoyl-3-stearoyl-rac-glycerol are critical for its application in various fields, particularly in the design of drug delivery systems.
| Property | Value | Reference |
| Appearance | White to off-white solid or waxy substance | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as DMF (20 mg/ml), DMSO (30 mg/ml), and Ethanol (0.25 mg/ml). | [2][3] |
| Melting Point | Generally higher than that of unsaturated glycerides. Specific value not readily available, but for comparison, the related 1,3-dipalmitoylglycerol and 1,3-distearoylglycerol have high melting points. | [2] |
Polymorphism: Like other lipids, 1,3-diacylglycerols exhibit polymorphism, meaning they can exist in different crystalline forms (α, β', and β) with distinct melting points and stability. The β form is generally the most stable. The specific polymorphic behavior of 1-Palmitoyl-3-stearoyl-rac-glycerol is not extensively documented, but studies on similar 1,3-diacylglycerols like 1,3-dipalmitoylglycerol and 1,3-distearoylglycerol show complex polymorphic transitions. Understanding and controlling the polymorphic form is crucial for the stability and performance of lipid-based formulations.
Synthesis and Manufacturing: Crafting the Molecule
The synthesis of 1,3-diacylglycerols like 1-Palmitoyl-3-stearoyl-rac-glycerol is most effectively and selectively achieved through enzymatic processes.
Enzymatic Esterification: A Controlled Approach
Enzymatic synthesis offers high selectivity for the sn-1 and sn-3 positions of the glycerol backbone, minimizing the formation of unwanted byproducts. A common method is the direct esterification of glycerol with the desired fatty acids using a 1,3-specific lipase.
Caption: Enzymatic synthesis of 1-Palmitoyl-3-stearoyl-rac-glycerol.
Experimental Protocol: Enzymatic Synthesis of 1,3-Diacylglycerols
This protocol is a general guideline for the enzymatic synthesis of 1,3-diacylglycerols and can be adapted for 1-Palmitoyl-3-stearoyl-rac-glycerol.
Objective: To synthesize 1,3-diacylglycerol through lipase-catalyzed esterification of glycerol and fatty acids.
Materials:
-
Glycerol
-
Palmitic Acid
-
Stearic Acid
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
-
Solvent (optional, e.g., hexane)
-
Molecular sieves (for water removal)
-
Reaction vessel with temperature and stirring control
Procedure:
-
Reactant Preparation: Dissolve stoichiometric amounts of glycerol, palmitic acid, and stearic acid in a suitable solvent (if not a solvent-free system). For a two-step synthesis, first react glycerol with palmitic acid.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Reaction Conditions: Maintain the reaction at an optimal temperature for the lipase (e.g., 50-70°C) with constant stirring.
-
Water Removal: To drive the equilibrium towards product formation, remove the water produced during the reaction using molecular sieves or by applying a vacuum.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Removal: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration.
-
Product Purification: Purify the 1-Palmitoyl-3-stearoyl-rac-glycerol from the reaction mixture, which may contain unreacted starting materials, monoacylglycerols, and triacylglycerols. Purification can be achieved through techniques like column chromatography or molecular distillation.
Causality Behind Choices:
-
Immobilized Lipase: Using an immobilized enzyme simplifies its removal from the reaction mixture and allows for its reuse, making the process more cost-effective and sustainable.
-
Water Removal: The esterification reaction is reversible. Removing water, a byproduct, shifts the equilibrium towards the formation of the diacylglycerol, thereby increasing the yield.
-
Solvent-free System: Conducting the reaction in a solvent-free system is environmentally friendly and simplifies downstream processing.
Analytical Characterization: Ensuring Purity and Identity
A suite of analytical techniques is employed to confirm the identity and purity of 1-Palmitoyl-3-stearoyl-rac-glycerol and to characterize its formulations.
Caption: Analytical workflow for the characterization of 1-Palmitoyl-3-stearoyl-rac-glycerol.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) is a powerful tool for separating and quantifying diacylglycerols from other glycerides[4][5].
-
Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition of the molecule.
Spectrometric Methods
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry can confirm the molecular weight and provide structural information through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the positions of the fatty acyl chains on the glycerol backbone.
Metabolism and Biocompatibility: The Body's Interaction
The metabolic fate of 1,3-diacylglycerols differs from that of triacylglycerols, which has important implications for their physiological effects.
Metabolic Pathway
Upon oral ingestion, 1,3-diacylglycerols are hydrolyzed by lipases in the gastrointestinal tract to monoacylglycerols and free fatty acids, which are then absorbed by the enterocytes. Unlike 1,2-diacylglycerols, 1,3-diacylglycerols are not efficiently resynthesized into triacylglycerols in the enterocytes. This leads to a lower postprandial increase in serum triglyceride levels compared to the consumption of an equivalent amount of triacylglycerols[6][7].
Caption: Simplified metabolic pathway of 1,3-diacylglycerols.
Biocompatibility and Safety
Diacylglycerol oils have been extensively studied and are considered safe for human consumption[8]. Studies have shown no genotoxic effects of diacylglycerol oil[9]. As a component of natural fats and oils, 1-Palmitoyl-3-stearoyl-rac-glycerol is expected to be biocompatible and well-tolerated.
Applications in Drug Delivery: Enhancing Therapeutic Efficacy
The physicochemical properties of 1-Palmitoyl-3-stearoyl-rac-glycerol make it a promising excipient for various drug delivery systems, particularly for poorly water-soluble drugs.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, and 1,3-diacylglycerols can serve as a lipid matrix for their preparation[3][10]. SLNs can encapsulate lipophilic drugs, protect them from degradation, and provide controlled release.
Experimental Protocol: Preparation of SLNs using 1,3-Diacylglycerol
Objective: To prepare drug-loaded solid lipid nanoparticles using a 1,3-diacylglycerol as the lipid matrix.
Materials:
-
1-Palmitoyl-3-stearoyl-rac-glycerol (or another 1,3-DAG)
-
Drug (poorly water-soluble)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., soy lecithin)
-
Aqueous phase (e.g., purified water)
Procedure (High-Shear Homogenization Method):
-
Lipid Phase Preparation: Melt the 1-Palmitoyl-3-stearoyl-rac-glycerol at a temperature above its melting point. Dissolve the drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in the aqueous phase and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization or high-pressure homogenization to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug release profile.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids[11][12]. Diacylglycerols can be used as the oil phase in SEDDS formulations to enhance the solubility and oral bioavailability of lipophilic drugs.
Comparative Analysis: Diacylglycerol vs. Triacylglycerol
To better understand the unique properties of 1-Palmitoyl-3-stearoyl-rac-glycerol, it is useful to compare it with a structurally related triacylglycerol, such as 1-palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (POS) .
| Feature | 1-Palmitoyl-3-stearoyl-rac-glycerol (Diacylglycerol) | 1-palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (Triacylglycerol) |
| Structure | Glycerol with two fatty acids and one free hydroxyl group | Glycerol with three fatty acids |
| Polarity | More polar due to the free hydroxyl group | Nonpolar |
| Emulsifying Properties | Good emulsifier | Poor emulsifier |
| Metabolism | Less efficient resynthesis to TAGs in enterocytes | Efficiently resynthesized to TAGs and incorporated into chylomicrons |
| Physiological Effect | Lower postprandial triglyceride response | Standard postprandial triglyceride response |
| Applications in Formulations | Emulsifier, stabilizer, lipid matrix for SLNs, oil phase in SEDDS | Primary oil phase in lipid-based formulations |
POS is a major component of cocoa butter and its polymorphic behavior is well-studied, which is critical for the texture of chocolate. While both molecules can be used in lipid-based drug delivery, the presence of the free hydroxyl group in the diacylglycerol gives it unique interfacial properties that can be advantageous in certain formulations.
Conclusion
1-Palmitoyl-3-stearoyl-rac-glycerol is a versatile diacylglycerol with promising applications in the pharmaceutical industry. Its unique physicochemical properties, metabolic profile, and biocompatibility make it an attractive excipient for the formulation of poorly water-soluble drugs. As research in lipid-based drug delivery continues to advance, a thorough understanding of molecules like 1-Palmitoyl-3-stearoyl-rac-glycerol will be crucial for the development of innovative and effective therapeutic products. This guide has provided a comprehensive foundation for scientists and researchers to explore and harness the potential of this interesting diacylglycerol.
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